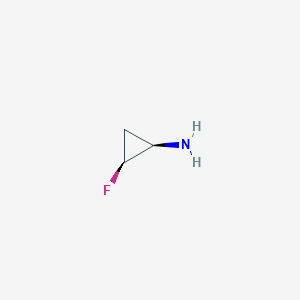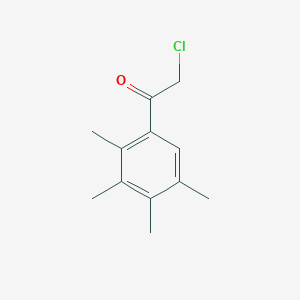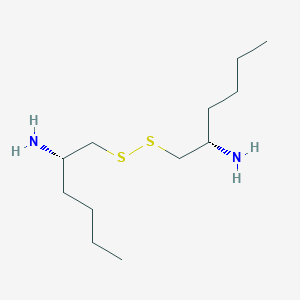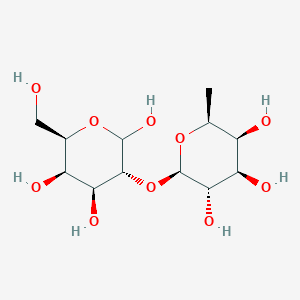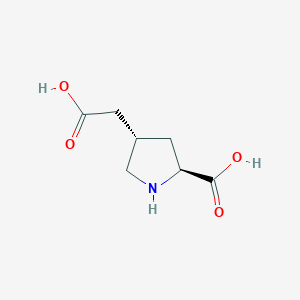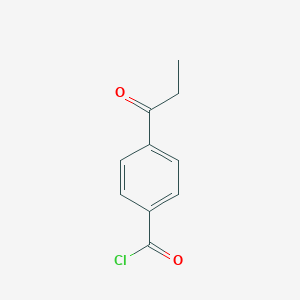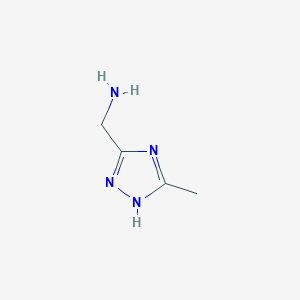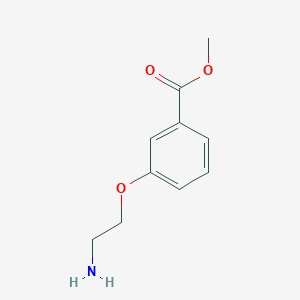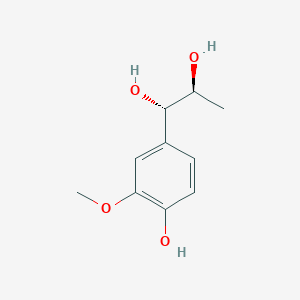
threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol
Overview
Description
Threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol, or threo-1,2-diol, is a naturally occurring phenolic compound found in several plants, including olive oil, red wine, and soybeans. It is a member of the phenolic compounds, which have been studied extensively for their potential health benefits. Threo-1,2-diol has been found to have antioxidant, anti-inflammatory, and anticancer properties, among other benefits.
Scientific Research Applications
Enantioselective Synthesis
The enantioselective synthesis of phenylpropanoids, including threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol, has been explored. An efficient method for asymmetric total synthesis has been developed, providing insight into the absolute configuration of these natural products (Wang et al., 2004).
Intermediates in Immobilised Chelatants
The isomeric 3-(hydroxyphenyl)propane-1,2-diols, including variations of this compound, have been synthesized as intermediates in immobilised chelatants for the borate anion (Tyman & Payne, 2006).
Natural Product Isolation
This compound has been isolated from natural sources such as the roots of Ficus beecheyana. The structural elucidation of these compounds contributes to the understanding of natural phenolics (Lee et al., 2002).
Thermal Behavior in Lignin
The thermal behavior of 1,2-diarylpropane-1,3-diol-type lignin model compounds, including derivatives of this compound, has been studied. This research helps in understanding the pyrolysis mechanisms of lignin (Kuroda et al., 2007).
Antioxidant Properties
Compounds including this compound, isolated from Broussonetia papyrifera, exhibit antioxidant activities. This research expands knowledge on the potential therapeutic applications of such compounds (Mei et al., 2009).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(1S,2S)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-6(11)10(13)7-3-4-8(12)9(5-7)14-2/h3-6,10-13H,1-2H3/t6-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKYCBMLUGVAGH-QUBYGPBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC(=C(C=C1)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


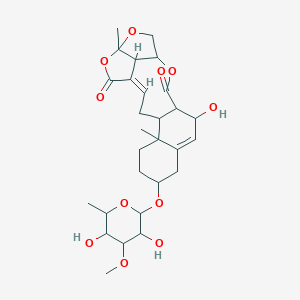

![(1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B137472.png)
